molecular formula C18H19N B077315 Spiro[acridine-9(10H),1'-cyclohexane] CAS No. 14458-75-4

Spiro[acridine-9(10H),1'-cyclohexane]

Cat. No. B077315
CAS RN: 14458-75-4
M. Wt: 249.3 g/mol
InChI Key: JKUQXMBYLVLQLN-UHFFFAOYSA-N
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Description

Spiro[acridine-9(10H),1'-cyclohexane] is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. The spirocyclic structure of this molecule offers unique opportunities for the development of novel drugs with improved pharmacological properties.

Mechanism Of Action

The mechanism of action of Spiro[acridine-9(10H),1'-cyclohexane] is complex and involves multiple pathways. It has been shown to inhibit various enzymes and signaling pathways that are involved in the progression of diseases. For example, Spiro[acridine-9(10H),1'-cyclohexane] inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune responses.

Biochemical And Physiological Effects

Spiro[acridine-9(10H),1'-cyclohexane] exhibits diverse biochemical and physiological effects on the human body. It has been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation. The compound also exhibits potent antimicrobial activity against a wide range of bacteria and viruses. Moreover, Spiro[acridine-9(10H),1'-cyclohexane] has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.

Advantages And Limitations For Lab Experiments

Spiro[acridine-9(10H),1'-cyclohexane] offers several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits excellent stability under various conditions. However, the compound has limited solubility in water, which can pose challenges for in vitro studies. Moreover, the compound exhibits significant toxicity at high concentrations, which can limit its use in animal studies.

Future Directions

The potential applications of Spiro[acridine-9(10H),1'-cyclohexane] in the field of medicinal chemistry are vast. Future research should focus on the development of novel derivatives of Spiro[acridine-9(10H),1'-cyclohexane] with improved pharmacological properties. Moreover, the compound's mechanism of action should be further elucidated to identify new targets for drug development. Additionally, the compound's efficacy and safety should be evaluated in clinical trials to determine its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of Spiro[acridine-9(10H),1'-cyclohexane] involves the reaction of 9-acridinylamine with cyclohexanone in the presence of a Lewis acid catalyst. The reaction proceeds through a spirocyclization mechanism to form the desired product. This method has been optimized to provide high yields of Spiro[acridine-9(10H),1'-cyclohexane] with excellent purity and reproducibility.

Scientific Research Applications

Spiro[acridine-9(10H),1'-cyclohexane] has been extensively studied for its diverse biological activities. It exhibits potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The compound has also been shown to possess significant activity against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, Spiro[acridine-9(10H),1'-cyclohexane] has shown promising results in the treatment of diabetes, obesity, and cardiovascular diseases.

properties

CAS RN

14458-75-4

Product Name

Spiro[acridine-9(10H),1'-cyclohexane]

Molecular Formula

C18H19N

Molecular Weight

249.3 g/mol

IUPAC Name

spiro[10H-acridine-9,1'-cyclohexane]

InChI

InChI=1S/C18H19N/c1-6-12-18(13-7-1)14-8-2-4-10-16(14)19-17-11-5-3-9-15(17)18/h2-5,8-11,19H,1,6-7,12-13H2

InChI Key

JKUQXMBYLVLQLN-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)C3=CC=CC=C3NC4=CC=CC=C24

Canonical SMILES

C1CCC2(CC1)C3=CC=CC=C3NC4=CC=CC=C24

Other CAS RN

14458-75-4

Origin of Product

United States

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